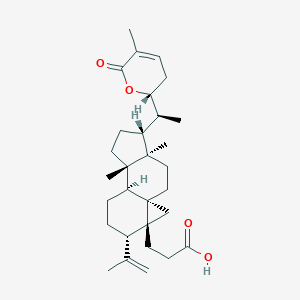
Schisanlactone E
Overview
Description
Schisanlactone E is a triterpenoid that can be isolated from Kadsura heteroclita . It has a molecular formula of C30H44O4 . It exhibits moderate cytotoxic activity against various cell lines, including Bel-7402, BGC-823, MCF-7, and HL-60 .
Physical And Chemical Properties Analysis
Schisanlactone E has a molecular weight of 468.7 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not provided in the retrieved sources.Scientific Research Applications
Hepatoprotective Application
Scientific Field
Pharmacology and Toxicology Application Summary: Schisanlactone E has been identified as having hepatoprotective properties, which could be beneficial in treating liver diseases. Methods of Application:
- Technical Details: Dosage and administration routes vary, but intraperitoneal injection or oral administration are common. Results Summary: Studies have shown a reduction in liver enzyme levels and improvement in liver histology, indicating a protective effect .
Anti-inflammatory Application
Scientific Field
Immunology Application Summary: Schisanlactone E is researched for its potential anti-inflammatory effects, particularly in chronic inflammatory diseases. Methods of Application:
- Technical Details: Measurement of inflammatory markers and cytokine levels post-treatment. Results Summary: Results include decreased swelling and inflammatory markers, suggesting effective anti-inflammatory action .
Anti-HIV-1 Activity
Scientific Field
Virology Application Summary: The compound’s potential to inhibit HIV-1 replication makes it a candidate for anti-HIV therapies. Methods of Application:
- Technical Details: Evaluation of viral load and replication rates after treatment with Schisanlactone E. Results Summary: Some studies report a decrease in viral replication, indicated by lower viral load measurements .
Anti-tumor Application
Scientific Field
Oncology Application Summary: Schisanlactone E is explored for its cytotoxic effects against various cancer cell lines. Methods of Application:
- Technical Details: Use of assays like MTT to determine cell survival rates. Results Summary: While some studies have not observed significant antitumor activity at certain concentrations, ongoing research aims to elucidate its potential .
Central Nervous System Effects
Scientific Field
Neuropharmacology Application Summary: Investigating the effects of Schisanlactone E on the central nervous system, including potential neuroprotective benefits. Methods of Application:
- Technical Details: Monitoring of neurotransmitter levels and neuronal activity. Results Summary: There is evidence suggesting that Schisanlactone E may have activity on the central nervous system, but further research is needed to confirm these effects .
Cholesterol Synthesis Inhibition
Scientific Field
Cardiovascular Pharmacology Application Summary: Schisanlactone E may play a role in reducing cholesterol synthesis, which is crucial for cardiovascular health. Methods of Application:
- Technical Details: Measurement of cholesterol levels and synthesis-related enzymes after treatment. Results Summary: Preliminary data indicates that Schisanlactone E could inhibit cholesterol synthesis, but more detailed studies are required to validate these findings .
Each of these applications demonstrates the diverse pharmacological potential of Schisanlactone E, with research spanning multiple scientific fields and offering insights into its mechanisms of action and therapeutic benefits. The detailed methodologies and results provide a foundation for future research and potential clinical applications.
Targeted Drug Delivery System for Rheumatoid Arthritis
Scientific Field
Biomedical Engineering and Pharmacology Application Summary: Schisanlactone E is used in a targeted drug delivery system designed to combat rheumatoid arthritis. Methods of Application:
- Technical Details: The targeted system aims to deliver Schisanlactone E directly to affected joints, reducing systemic side effects. Results Summary: The application of this system in drug preparation has shown promise in resisting rheumatoid arthritis, though specific quantitative results are pending further research .
Pharmacokinetics and Metabolic Analysis
Scientific Field
Pharmacokinetics Application Summary: Understanding the pharmacokinetics and metabolic pathways of Schisanlactone E is crucial for its therapeutic application. Methods of Application:
- Technical Details: These methods allow for the detailed characterization of Schisanlactone E metabolites and their pathways. Results Summary: The studies provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are essential for developing effective dosage regimens .
Gender Differences in Pharmacokinetics
Scientific Field
Pharmacogenomics Application Summary: Research into how gender differences affect the pharmacokinetics of Schisanlactone E can inform personalized medicine approaches. Methods of Application:
- Technical Details: Parameters such as clearance rate, volume of distribution, and half-life are measured and compared across genders. Results Summary: These studies aim to optimize dosing strategies and improve therapeutic outcomes by considering gender-specific pharmacokinetic profiles .
These additional applications highlight the multifaceted nature of Schisanlactone E research and its potential impact across various scientific and medical fields. The detailed descriptions of methods and anticipated results underscore the compound’s versatility and the ongoing efforts to harness its therapeutic properties.
Antioxidant Properties
Scientific Field
Biochemistry Application Summary: Schisanlactone E is studied for its antioxidant properties, which are important in preventing oxidative stress-related diseases. Methods of Application:
- Technical Details: Use of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate antioxidant capacity. Results Summary: The compound has shown potential in scavenging free radicals, indicating its antioxidant capabilities .
Antiviral Activity Against HSV-2 and Adenovirus
Scientific Field
Virology Application Summary: Schisanlactone E has been evaluated for its effectiveness against Herpes Simplex Virus Type 2 (HSV-2) and adenovirus. Methods of Application:
- Technical Details: Measurement of viral replication and cytopathic effects post-treatment. Results Summary: There have been reports of Schisanlactone E inhibiting the replication of HSV-2 and adenovirus, showcasing its antiviral potential .
Estrogen Receptor Modulator Effects
Scientific Field
Endocrinology Application Summary: The compound’s role as an estrogen receptor modulator is being explored, which could have implications for hormone-related conditions. Methods of Application:
- Technical Details: Use of radiolabeled ligands and receptor proteins to quantify binding interactions. Results Summary: Initial studies suggest that Schisanlactone E may modulate estrogen receptor activity, but further research is needed to understand its clinical significance .
Antagonistic Effects Against Farnesoid X Receptor (FXR)
Scientific Field
Molecular Pharmacology Application Summary: Schisanlactone E is investigated for its antagonistic effects on the farnesoid X receptor, which is a target for treating metabolic disorders. Methods of Application:
properties
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,24-,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQKAFYPICCAZ-PTWMZBRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@H]([C@]4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14844611 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



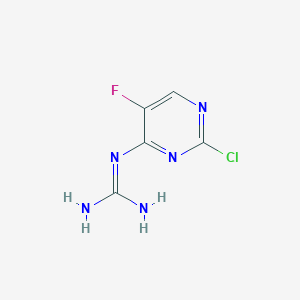
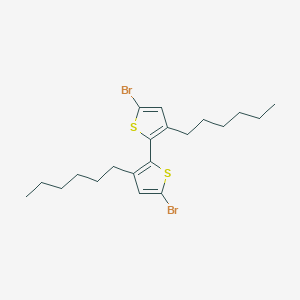
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
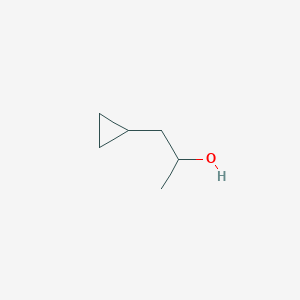
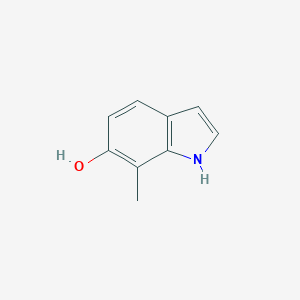
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
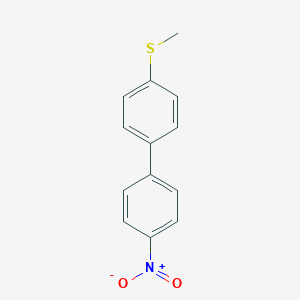
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
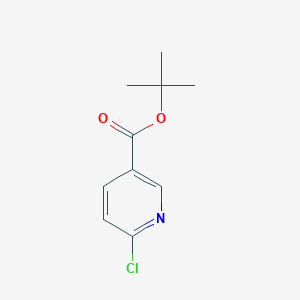
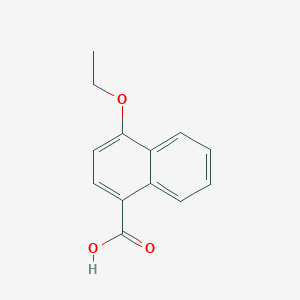
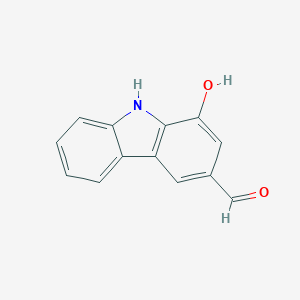

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)